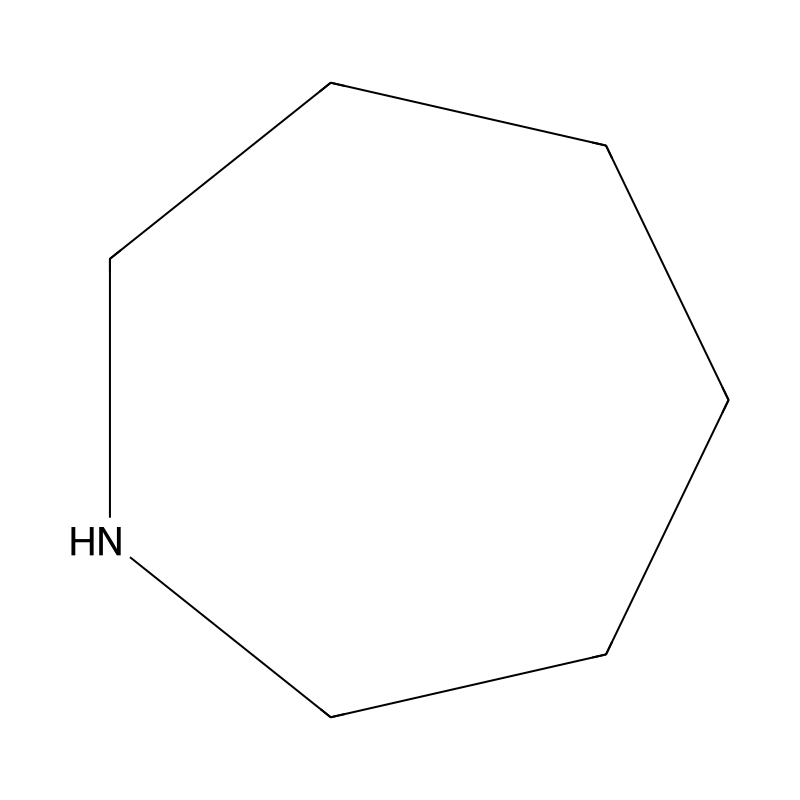

Hexamethyleneimine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethanol and ethyl ether

In water, 3.19X10+4 mg/l @ 25 °C

Synonyms

Canonical SMILES

Hexamethyleneimine (HMI, azepane, CAS 111-49-9) is a seven-membered saturated aliphatic nitrogen heterocycle that serves as a high-value industrial precursor, specialized structure-directing agent (SDA), and sterically hindered base [1]. With a boiling point of 138 °C and a pKa of approximately 11.1, HMI exhibits greater steric bulk than its five- and six-membered analogs (pyrrolidine and piperidine) while maintaining strong basicity[2]. In procurement contexts, it is primarily sourced for the commercial synthesis of MWW-topology zeolites (such as MCM-22), the manufacturing of specific active pharmaceutical ingredients (APIs) containing the azepane motif, and the formulation of high-efficiency vapor-phase and bactericidal corrosion inhibitors [3].

References

- [1] Eller, K., et al. (2005). Amines, Aliphatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- [2] Siddalingaiah, A. H. M., et al. (1995). A Study of Adduct Formation of Heterocyclic Nitrogen Bases with Nickel(II) Chelate. Asian Journal of Chemistry.

- [3] US Patent 9359216B2 (2016). Method for the preparation of MWW type zeolite.

Replacing hexamethyleneimine with more common, lower-cost cyclic amines like piperidine or morpholine typically results in critical process failures or loss of target functionality[1]. In zeolite manufacturing, the specific geometry and size of the protonated HMI molecule are strictly required to template the unique 10-membered and 12-membered ring systems of the MWW framework; substituting smaller amines alters crystallization kinetics and produces off-target topologies [2]. In pharmaceutical synthesis, the seven-membered azepane ring is a non-negotiable structural requirement for the receptor binding and pharmacokinetic profiles of drugs like tolazamide, meaning ring contraction to a piperidine analog fundamentally destroys the target drug's efficacy and metabolic clearance profile [3].

References

- [1] Smith, D. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- [2] Lawton, S. L., et al. (1996). Zeolite MCM-49: A Three-Dimensional MCM-22 Analogue Synthesized by in Situ Crystallization. The Journal of Physical Chemistry.

- [3] Sakai, A., et al. (1990). An Unusual Ring Contraction in the Formation of N-Nitrosohexamethyleneimine and N-Nitrosopiperidine from Tolazamide. Temple University / Chemical Research in Toxicology.

Enhanced Bactericidal Efficacy in Anti-Corrosion Formulations

Hexamethyleneimine derivatives demonstrate significantly higher efficacy as bactericidal corrosion inhibitors compared to their 5- and 6-membered counterparts[1]. In comparative assays against sulfate-reducing bacteria (SRB) at low concentrations (25 mg/L), the HMI-derived compound achieved a 58.2% bactericidal effect, substantially outperforming piperidine (36.4%) and morpholine (16.4%) [1]. While both HMI and piperidine achieve near-total inhibition (>96%) at higher doses (50 mg/L), HMI's superior performance at lower dosing thresholds highlights its stronger surface adsorption and biological disruption capabilities [1].

| Evidence Dimension | Bactericidal effect against sulfate-reducing bacteria |

| Target Compound Data | 58.2% bactericidal effect |

| Comparator Or Baseline | Piperidine (36.4%) and Morpholine (16.4%) |

| Quantified Difference | 1.6x higher efficacy than piperidine and 3.5x higher than morpholine at equal low-dose concentrations |

| Conditions | 25 mg/L concentration against Desulfovibrio desulfuricans type SRB |

Allows procurement teams in the oil and gas sector to reduce total inhibitor dosing volumes while maintaining superior pipeline protection against biocorrosion.

Essential Organic Structure-Directing Agent (OSDA) for MWW Zeolites

Hexamethyleneimine is the benchmark organic structure-directing agent (OSDA) for the hydrothermal synthesis of MCM-22 (MWW topology) zeolites [1]. The specific geometry of the protonated HMI molecule perfectly templates the unique two-dimensional sinusoidal 10-membered ring channels and 12-membered ring supercages of the MWW framework [1]. While alternative OSDAs like cyclohexylamine or piperidine can sometimes be used in modified solvent-free systems, HMI remains the primary, highest-yield template for standard hydrothermal crystallization, achieving highly crystalline MCM-22 phases without impurities [1].

| Evidence Dimension | Templating efficacy for MWW topology |

| Target Compound Data | Primary OSDA yielding pure-phase MCM-22 |

| Comparator Or Baseline | Piperidine / Cyclohexylamine |

| Quantified Difference | HMI templates both 10-MR and 12-MR pore systems effectively under standard hydrothermal conditions |

| Conditions | Hydrothermal synthesis at 150-180 °C |

Procurement of HMI is non-negotiable for standard commercial production of MCM-22 zeolites used in petrochemical alkylation.

Steric Control in Metal Chelate Adduct Formation

The ring size of saturated heterocyclic bases directly dictates their coordination behavior with metal centers [1]. In the formation of Ni(II) chelate adducts, the adduct formation constant decreases significantly as the ring size increases from the 5-membered pyrrolidine to the 7-membered hexamethyleneimine, despite all having nearly identical pKa values (~11.1–11.2) [1]. This demonstrates that HMI's larger steric profile actively hinders axial addition to the metal atom compared to smaller rings, providing a mechanism for highly selective, sterically controlled coordination[1].

| Evidence Dimension | Adduct formation constant with Ni(II) chelates |

| Target Compound Data | Lowest formation constant due to high steric hindrance |

| Comparator Or Baseline | Pyrrolidine (5-membered) and Piperidine (6-membered) |

| Quantified Difference | Inverse relationship between ring size (5 to 7) and formation constant |

| Conditions | 1:1 stoichiometry with Ni(II) chelate of di(2-bromo,4-methylphenyl) carbazone in chloroform |

Enables precise steric tuning for catalyst designers and formulation chemists who need a strong base that resists unwanted metal coordination.

Differentiated Metabolic Clearance in N-Heterocycle Drug Scaffolds

The seven-membered azepane ring provides a distinct metabolic clearance profile compared to smaller heterocycles, which is critical for tuning drug half-lives [1]. In the development of H3R inverse agonists, an analogue containing an azepane ring exhibited a rat liver microsome (RLM) clearance of 55 μL/min/mg [1]. Replacing the azepane ring with a morpholine or difluoropiperidine ring altered the metabolic stability, demonstrating that the azepane motif is pharmacokinetically distinct [1]. For procurement teams, this means HMI cannot be substituted with piperidine without forcing a complete re-evaluation of the API's absorption, distribution, metabolism, and excretion (ADME) profile [1].

| Evidence Dimension | Rat Liver Microsome (RLM) Clearance |

| Target Compound Data | 55 μL/min/mg clearance rate |

| Comparator Or Baseline | Piperidine and morpholine analogs |

| Quantified Difference | Distinct clearance rate dictating half-life and metabolic stability |

| Conditions | In vitro RLM assay for H3R inverse agonists |

For pharmaceutical procurement, HMI is an essential scaffold when target binding requires a 7-membered ring, even if it requires downstream structural tuning to optimize clearance.

Commercial Zeolite Manufacturing

HMI is the primary organic structure-directing agent (OSDA) for synthesizing MCM-22 and other MWW-topology zeolites. These materials are heavily utilized as shape-selective catalysts in petrochemical processes, such as benzene alkylation and fluid catalytic cracking (FCC) additives [1].

Pharmaceutical API Synthesis

HMI serves as a critical 7-membered ring precursor for synthesizing active pharmaceutical ingredients where the azepane motif is required for receptor binding, including the antidiabetic drug tolazamide and the selective estrogen receptor modulator (SERM) bazedoxifene [2].

Oil & Gas Biocorrosion Inhibition

HMI is formulated into vapor-phase and liquid-phase corrosion inhibitors targeting sulfate-reducing bacteria in pipelines, where its superior surface adsorption outperforms morpholine and piperidine at low dosing concentrations [3].

Sterically Hindered Base Catalysis

HMI is utilized in coordination chemistry and organic synthesis where a strong base (pKa ~11.1) is required to drive reactions, but metal-coordination must be minimized via the steric hindrance provided by the 7-membered ring [4].

References

- [1] US Patent 9359216B2 (2016). Method for the preparation of MWW type zeolite.

- [2] Eller, K., et al. (2005). Amines, Aliphatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- [3] Demchenko, N., et al. (2023). Inhibitors of Corrosion Induced by Sulfate-Reducing Bacteria. ResearchGate.

- [4] Siddalingaiah, A. H. M., et al. (1995). A Study of Adduct Formation of Heterocyclic Nitrogen Bases with Nickel(II) Chelate. Asian Journal of Chemistry.

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

138.0 °C

138 °C

Flash Point

99 °F OC

Density

0.8643 @ 22 °C/4 °C

Odor

Melting Point

UNII

GHS Hazard Statements

H225 (46.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (53.18%): Flammable liquid and vapor [Warning Flammable liquids];

H300 (23.12%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (76.88%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (55.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (26.01%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (17.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.09 mmHg

8.09 mm Hg @ 25 °C

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

From caprolactam

Dimerizing acrolein, reducing the product to 2-hydroxymethyltetrahydropyran, expanding the ring to give oxepane, and reacting it with ammonia over aluminum oxide at 350 °C.

Adiponitrile (nitrile reduction; byproduct of hexamethylenediamine production)

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Services

1H-Azepine, hexahydro-: ACTIVE